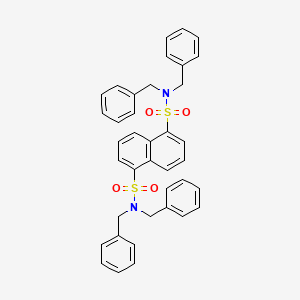![molecular formula C14H11ClN4O4 B11102514 N-[4-chloro-2-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B11102514.png)
N-[4-chloro-2-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-2-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a nitro group and a hydrazinecarbonyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then acylated with 4-nitrobenzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazinecarbonyl group can participate in reduction reactions to form hydrazones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of hydrazone derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[4-chloro-2-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The nitro group may also participate in redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(hydrazinecarbonyl)phenyl]benzamide
- 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide
- 2-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide
Uniqueness
N-[4-chloro-2-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a hydrazinecarbonyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H11ClN4O4 |
|---|---|
Molecular Weight |
334.71 g/mol |
IUPAC Name |
N-[4-chloro-2-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN4O4/c15-9-3-6-12(11(7-9)14(21)18-16)17-13(20)8-1-4-10(5-2-8)19(22)23/h1-7H,16H2,(H,17,20)(H,18,21) |
InChI Key |
NSTVHLDMBDRDRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-4-[(Z)-(3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]phenyl] acetate](/img/structure/B11102440.png)
![2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid](/img/structure/B11102459.png)
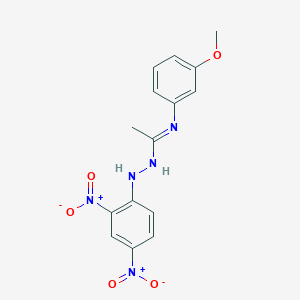
![4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one](/img/structure/B11102471.png)
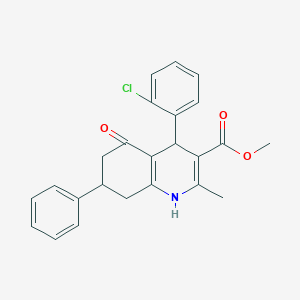
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11102478.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11102486.png)
![2-[(E)-(2-{(2Z,4E)-5-phenyl-2-[(phenylcarbonyl)amino]penta-2,4-dienoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11102491.png)
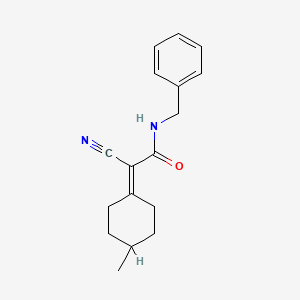
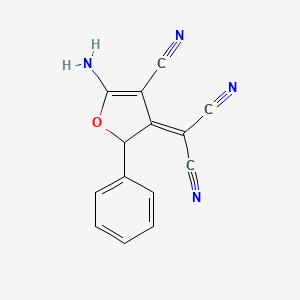
![4-(decyloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11102497.png)
![2-bromo-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11102502.png)
![1-[(2,4-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B11102505.png)
